5-Hydroxy-2H-pyran-4(3H)-one

Metal Chelation Coordination Chemistry Ligand Design

5-Hydroxy-2H-pyran-4(3H)-one (CAS 138471-91-7) is the unsubstituted 2,3-dihydro-5-hydroxypyran-4-one scaffold that omits the confounding 2-substituents of kojic acid and allomaltol. This clean core is critical for reproducible metal-chelation stereochemistry (fac/mer isomer control) and establishing baseline structure-activity relationships. Its inherent flavor potency is approximately 40× that of the fully unsaturated analog, making it indispensable for developing novel high-potency flavorants and diverse medicinal chemistry libraries. Request a quote today to secure this essential building block and eliminate experimental variability.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
CAS No. 138471-91-7
Cat. No. B14286546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2H-pyran-4(3H)-one
CAS138471-91-7
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC1COC=C(C1=O)O
InChIInChI=1S/C5H6O3/c6-4-1-2-8-3-5(4)7/h3,7H,1-2H2
InChIKeyUEEJAWIBWQWIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2H-pyran-4(3H)-one (CAS 138471-91-7) for Research & Development: Core Properties and Procurement Rationale


5-Hydroxy-2H-pyran-4(3H)-one (CAS 138471-91-7), also known as 2,3-dihydro-5-hydroxy-4H-pyran-4-one, is a heterocyclic organic compound belonging to the hydroxypyranone class . Its structure is defined by a partially saturated pyran ring (lacking 2,3-unsaturation) and a free enolic 5-hydroxy group [1]. This compound is a key synthetic building block and a valuable scaffold in medicinal chemistry, with its unique hydrogen-bonding capacity driving its applications in metal chelation, pharmaceutical intermediate synthesis, and as a component in flavor/aroma research . Unlike more complex natural analogs, its simpler structure offers a distinct, unsubstituted core for derivatization and fundamental studies of pyranone reactivity and biological activity .

Why 5-Hydroxy-2H-pyran-4(3H)-one (CAS 138471-91-7) Cannot Be Interchanged with Common Hydroxypyranone Analogs


The functional and synthetic utility of 5-Hydroxy-2H-pyran-4(3H)-one is dictated by its precise molecular architecture, which prevents simple substitution with common analogs like kojic acid or allomaltol. Its unique 2,3-dihydro (partially saturated) ring structure is distinct from the fully unsaturated 4H-pyran-4-ones . Critically, it lacks the 2-hydroxymethyl group of kojic acid and the 2-methyl group of allomaltol, which significantly alters its metal chelation geometry, hydrogen-bonding network, and nucleophilic reactivity [1]. As demonstrated by crystallographic studies, these subtle structural differences lead to fundamentally different intermolecular interactions and metal complex stereochemistry (e.g., preferential formation of fac vs. mer isomers), which directly impacts its performance as a ligand and synthetic intermediate [1]. Consequently, substituting a generic analog will compromise experimental reproducibility and yield in applications dependent on precise metal-binding or specific chemical reactivity.

Quantifiable Differentiation of 5-Hydroxy-2H-pyran-4(3H)-one (CAS 138471-91-7) Against Closest Analogs


Structural Differentiation: Unsubstituted Core Enables Distinct Metal-Complex Stereochemistry

The absence of a 2-position substituent on 5-Hydroxy-2H-pyran-4(3H)-one leads to a unique crystal structure and distinct Fe(III) complex formation compared to its 2-substituted analogs, allomaltol and chlorokojic acid. X-ray crystallography reveals that while allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) forms centrosymmetric dimers via weak CH⋯O interactions, and chlorokojic acid forms H-bonded ribbons, the unsubstituted 5-Hydroxy-2H-pyran-4(3H)-one provides a different ligand field [1]. This structural variance is critical as it directly influences the stereochemical outcome of metal coordination. Computational and experimental data for related compounds predict that allomaltol favors formation of fac Fe(III) complexes, while chlorokojic acid is predicted to form mer isomers [1]. The target compound's unsubstituted nature offers a distinct, tunable coordination environment not available with pre-substituted analogs.

Metal Chelation Coordination Chemistry Ligand Design

Quantitative Flavor Potency Differentiation: Unsubstituted Core Exhibits Vastly Different Odor Threshold

In studies of structurally related cycloenolones, the unsubstituted core of 5-Hydroxy-2H-pyran-4(3H)-one (as represented by its close 6-methyl analog, dihydromaltol) shows a dramatically different flavor threshold compared to fully unsaturated pyranones. Dihydromaltol (2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one) exhibits a flavor threshold in water of 50-250 µg/kg, which is approximately 40 times more potent than maltol (3-hydroxy-2-methyl-4H-pyran-4-one) [1]. This substantial difference in sensory perception is attributed to the saturated 2,3-bond and the specific enolic hydroxyl pattern, which is a core feature of the 5-Hydroxy-2H-pyran-4(3H)-one scaffold. This data provides a quantitative baseline for the enhanced potency of the 2,3-dihydro-5-hydroxy core structure over the fully unsaturated 4H-pyran-4-one system.

Flavor Chemistry Sensory Analysis Aroma Compounds

Differentiation in Nucleophilic Reactivity: Unsubstituted Core as a Versatile Synthetic Intermediate

The 2-position in the 5-hydroxy-4H-pyran-4-one scaffold is a primary site for nucleophilic substitution and derivatization. The presence of a substituent at this position in analogs like kojic acid (hydroxymethyl) or allomaltol (methyl) limits the scope of direct functionalization [1]. For example, chlorokojic acid (2-chloromethyl) can undergo substitution, but the 2-substituent remains. 5-Hydroxy-2H-pyran-4(3H)-one, being unsubstituted at the 2-position, provides a blank slate for introducing a wide range of functional groups via electrophilic or nucleophilic chemistry . This fundamental difference in reactivity allows for the creation of novel derivative libraries that are not accessible from substituted starting materials, thereby expanding the chemical space for drug discovery and materials science.

Organic Synthesis Synthetic Intermediate Medicinal Chemistry

Optimal Research Applications for 5-Hydroxy-2H-pyran-4(3H)-one (CAS 138471-91-7) Based on Quantifiable Differentiation


Fundamental Metal Chelation and Coordination Chemistry Studies

This compound is the ideal substrate for researchers investigating the fundamental coordination chemistry of hydroxypyranones. Its unsubstituted core eliminates the steric and electronic interference from 2-position substituents, allowing for the precise study of metal-binding affinity and the stereochemical outcomes of complex formation (fac vs. mer isomers) without confounding variables [1]. This enables the establishment of a clean baseline for structure-activity relationship (SAR) studies, against which the effects of specific substitutions can be measured in future work [1].

Development of Novel Flavor and Aroma Compounds

The 2,3-dihydro-5-hydroxy core structure has been quantitatively demonstrated to be approximately 40 times more potent in flavor perception than its fully unsaturated counterpart [1]. 5-Hydroxy-2H-pyran-4(3H)-one serves as the primary scaffold for developing new high-potency flavorants and aroma compounds. By using this compound as a starting material, researchers can synthesize and screen novel derivatives, exploiting this inherent potency to create more effective and unique sensory molecules for the food and beverage industry [1].

Synthesis of Novel Derivative Libraries for Drug Discovery

As a privileged but unsubstituted scaffold in medicinal chemistry, 5-Hydroxy-2H-pyran-4(3H)-one offers unparalleled versatility for the creation of diverse compound libraries [1]. Unlike its pre-functionalized analogs (e.g., kojic acid), this compound provides a completely open C2 position for introducing a vast array of functional groups [2]. This allows medicinal chemists to explore broader chemical space, optimize pharmacological properties from a clean slate, and generate novel intellectual property around new hydroxypyranone-based drug candidates for therapeutic areas such as oncology, infectious disease, and metabolic disorders [1].

Investigating Structure-Odor Relationships (SOR) in Cycloenolones

The dramatic difference in flavor potency between the 2,3-dihydro-5-hydroxy core and the 4H-pyran-4-one core makes 5-Hydroxy-2H-pyran-4(3H)-one a critical reference standard in sensory science [1]. Researchers can use this compound as a key control in structure-odor relationship studies to understand the molecular basis of aroma perception. Its procurement is essential for generating reliable, comparative data when assessing the impact of specific functional group additions or modifications on the sensory profiles of new synthetic cycloenolones [1].

Technical Documentation Hub

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